trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
Description
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate (CAS: 15224-11-0) is a cyclopropane derivative characterized by a hydroxymethyl substituent at the 2-position and an ethyl ester group at the 1-position of the cyclopropane ring. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound is a liquid at room temperature and is typically stored under standard laboratory conditions . The hydroxymethyl group confers unique reactivity, enabling further functionalization, such as oxidation to formyl derivatives or esterification for pharmaceutical applications. This compound serves as a key intermediate in organic synthesis, particularly in the development of cyclopropane-based drugs and agrochemicals.
Properties
IUPAC Name |
ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Potential Applications
- Pharmaceuticals trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can serve as a building block in pharmaceutical synthesis. The hydroxymethyl group can enhance the drug's interaction with the active site and can be employed as an intermediary in synthesizing other therapeutic agents. It can be used as an intermediate compound for the production of chrysanthemic acid derivatives .
- Catalysis: This compound can act as a catalyst in the catalytic transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan.
- GPR120 Modulators: Cyclopropanecarboxylic acid compounds, including trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate derivatives, can modulate GPR120 . GPR120 modulators are potentially useful for the treatment or prophylaxis of diabetes and related conditions, including hyperglycemia, impaired glucose tolerance, insulin resistance, and other metabolic disorders .
- Synthesis of Cyclopropane Derivatives: It can be used in the stereoselective cyclopropanation of alkenes . These reactions provide pathways for synthesizing derivatives and modifying the compound for specific applications.
Methods of Synthesis
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods: These methods allow for the efficient production of the compound while providing opportunities for optimizing yield and purity.
Additional Information
- The molecular formula of Ethyl-trans-2-(hydroxymethyl)cyclopropanecarboxylate is C7H12O3, and its molecular weight is 144.16 g/mol .
- It has a trans configuration of the hydroxymethyl group relative to the carboxylate moiety, influencing its chemical reactivity and biological properties.
- 2-(hydroxymethyl) cyclopropanecarboxylic compound of formula (2) is obtained with retention of its cis-isomer/trans-isomer ratio when a mixture of cis-isomer/trans-isomer of the compound of formula (1) is used .
- Optically active 2-(hydroxymethyl) cyclopropanecarboxylic compound of formula (2) is obtained with retention of the stereoisomerism when an optically active compound is used as the compound of formula (1) .
Table of potential applications
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The cyclopropane ring’s strain energy can influence the reactivity and stability of the compound, impacting its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane carboxylates are structurally diverse due to substituent variations, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison of trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate with structurally analogous compounds:
Substituent Effects on Physical and Chemical Properties
trans-Ethyl 2-phenylcyclopropanecarboxylate (CAS: 34702-96-0)
- Structure : Phenyl group at the 2-position.
- Properties : Increased hydrophobicity due to the aromatic ring, with a higher molecular weight (204.26 g/mol ) compared to the hydroxymethyl analog. The phenyl group enhances stability against ring-opening reactions but reduces solubility in polar solvents .
- Applications : Used in asymmetric catalysis and as a precursor for chiral ligands.
trans-Ethyl 2-formylcyclopropanecarboxylate (CAS: Not explicitly listed) Structure: Formyl group (-CHO) at the 2-position. Properties: The electron-withdrawing formyl group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., Grignard reagents). This contrasts with the hydroxymethyl analog, which is more nucleophilic . Applications: Intermediate for synthesizing cyclopropane-based aldehydes and ketones.
trans-Ethyl 2-(thiazol-5-yl)cyclopropanecarboxylate (Intermediate Z in )
- Structure : Thiazole heterocycle at the 2-position.
- Properties : The thiazole ring introduces hydrogen-bonding capability and aromaticity, enhancing biological activity. It is a reddish-brown liquid with moderate hydrolytic stability .
- Applications : Key intermediate in antiviral and anticancer drug synthesis.
Reactivity and Functionalization
- The hydroxymethyl group in the target compound allows for versatile transformations: Oxidation: Can be oxidized to a formyl group (as in ) for further aldehyde-specific reactions. Esterification: The hydroxyl group can be converted to sulfonate esters (e.g., mesylates) for nucleophilic substitution, as seen in the synthesis of tert-butyl 4-(aminomethyl) derivatives .
- In contrast, phenyl or tolyl substituents (e.g., m-tolyl in CAS 114095-56-6) resist oxidation but undergo electrophilic aromatic substitution .
Data Tables
Table 1: Structural and Physical Comparison of Cyclopropane Carboxylates
Biological Activity
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring with an ethyl ester and a hydroxymethyl group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is (PubChem CID: 13005707). The compound features a cyclopropane ring, which is known for imparting unique steric and electronic properties that can affect biological interactions.
Antimicrobial Activity
Research has indicated that compounds with cyclopropane structures can exhibit antimicrobial properties. A study on related cyclopropane derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been found to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria. Inhibition studies revealed that this compound could bind effectively to the active site of the enzyme, demonstrating a dissociation constant () in the low micromolar range, indicating strong binding affinity .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various cyclopropane derivatives included this compound. The results demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Enzyme Inhibition Mechanism
In a detailed kinetic analysis, this compound exhibited competitive inhibition against OASS. Molecular docking simulations suggested that the compound occupies the active site, preventing substrate access. This was corroborated by experimental data showing increased inhibition at higher substrate concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via catalytic cyclopropanation. For example, copper-(I)-trifluoromethanesulfonate-toluene complex (2.5 mol%) catalyzes the reaction between N-vinyl-phthalimide and ethyl diazoacetate in dry dichloromethane under inert atmosphere, yielding 40% after 18 hours . Alternative routes include Grignard reagent additions to cyclopropane precursors, though yields vary based on steric and electronic effects of substituents . Key factors affecting yield include catalyst loading, solvent purity, and controlled addition rates of diazo compounds.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. For instance, the trans configuration is validated by coupling constants (J = 4–6 Hz for cyclopropane protons). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺), while X-ray crystallography resolves absolute stereochemistry in crystalline derivatives . High-performance liquid chromatography (HPLC) with chiral columns can assess enantiopurity.
Q. How does the hydroxymethyl group impact the compound’s reactivity compared to other cyclopropane esters?
- Methodological Answer : The hydroxymethyl group introduces hydrogen-bonding capacity and steric hindrance, influencing nucleophilic substitution and oxidation reactions. For example, it facilitates ester hydrolysis under mild acidic conditions, unlike non-hydroxylated analogs. Comparative studies with ethyl 1,2-bis(hydroxymethyl)cyclopropanecarboxylate show reduced electrophilicity at the cyclopropane ring due to electron-donating effects .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, and how is stereochemical integrity maintained?
- Methodological Answer : Chiral catalysts like bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (1 mol%) achieve enantioselectivity >90% in annulation reactions. Stereochemical control is maintained via rigid transition states, as demonstrated in the synthesis of cyclopentylamides . Polar solvents (e.g., dichloromethane) and low temperatures (−20°C) minimize racemization during purification.
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) studies model transition states and activation energies. For cyclopropanation, calculations reveal that copper catalysts lower the energy barrier for diazoacetate decomposition. Parameters like Fukui indices predict regioselectivity in Michael additions, while Natural Bond Orbital (NBO) analysis explains stabilizing interactions between the hydroxymethyl group and electrophiles .
Q. What are the challenges in scaling up the synthesis while preserving stereochemical purity, and how are they addressed?
- Methodological Answer : Scaling up introduces issues like exothermicity and catalyst degradation. Continuous flow reactors mitigate heat dissipation, while immobilized chiral catalysts (e.g., silica-supported Rh complexes) enhance recyclability. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress and stereochemical drift in real time .
Q. How does the compound’s stereochemistry influence its biological interactions in in vitro studies?
- Methodological Answer : The trans configuration enhances binding to enzymes like cytochrome P450 due to optimal spatial alignment of the hydroxymethyl and ester groups. Molecular docking simulations show stronger hydrogen bonding with active-site residues compared to cis isomers. In vitro assays using enantiomerically pure samples reveal differential inhibition of metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
